molecular formula C9H6N2O2S B1324395 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid CAS No. 103028-60-0

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1324395
CAS No.: 103028-60-0
M. Wt: 206.22 g/mol
InChI Key: RMXFDGJLTUBFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a high-value heterocyclic building block extensively employed in medicinal chemistry and anticancer drug discovery . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, a fundamental structure in nucleobases, which allows derivatives to interfere with critical cellular processes like DNA replication . This specific compound serves as a versatile precursor for synthesizing a wide range of derivatives, including amides and esters, designed to enhance pharmacological activity . Researchers value this scaffold for its mesoionic nature, which confers significant in vivo stability and enables efficient crossing of cellular membranes, leading to good oral absorption and bioavailability . The aromatic phenyl group at the 5th position is a common feature that enhances the anticancer potential of the 1,3,4-thiadiazole structure . Derivatives of this compound have shown promise as inhibitors of crucial enzymatic targets such as inosine monophosphate dehydrogenase (IMPDH), focal adhesion kinase (FAK), and topoisomerase II, making them valuable tools for developing novel anti-proliferative agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFDGJLTUBFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants : Thiosemicarbazide (0.01 mol), aromatic carboxylic acid (0.01 mol), and phosphorus oxychloride (4 mL).
  • Conditions : Heat the mixture at 105°C for 5–6 hours.
  • Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with saturated potassium hydroxide (KOH). Filter the solid product, dry it, and recrystallize from methanol.

Advantages:

  • Simple workup procedure.
  • Mild reaction conditions.
  • High yield of the desired product.

Yield:

Typically high yields are achieved, depending on the specific aromatic substituent used.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation offer faster reaction times and improved efficiency.

Procedure:

  • Reactants : Same as conventional synthesis (thiosemicarbazide, aromatic carboxylic acid, and phosphorus oxychloride).
  • Conditions : Irradiate the mixture at 120°C for 15 minutes using a microwave reactor.
  • Workup : Similar to conventional synthesis—cool, neutralize with KOH, filter, dry, and recrystallize.

Advantages:

  • Significantly reduced reaction time.
  • Energy-efficient process.

Yield:

Comparable to conventional methods but achieved in a fraction of the time.

Solid-State Reaction Using Phosphorus Pentachloride

Solid-state synthesis offers an alternative approach with minimal use of solvents.

Procedure:

  • Reactants : Thiosemicarbazide (A mol), aromatic carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a ratio of A:B:C = 1:(1–1.2):(1–1.2).
  • Conditions : Grind the reactants evenly at room temperature until fully reacted; allow the mixture to stand to obtain crude product.
  • Workup : Add an alkaline solution to adjust pH to 8–8.2, filter, dry, and recrystallize.

Advantages:

  • Mild reaction conditions.
  • Low toxicity of phosphorus pentachloride.
  • Simple post-treatment.

Yield:

Reported yields exceed 91%, making this method highly efficient.

Sulfuric Acid Catalysis

This method employs concentrated sulfuric acid as a catalyst for cyclization reactions.

Procedure:

  • Reactants : Thiosemicarbazide (0.1 mol), aromatic carboxylic acid (0.1 mol), and concentrated sulfuric acid (5 mL).
  • Conditions : Reflux in ethanol for 2–3 hours.
  • Workup : Pour the cooled reaction mixture onto crushed ice; filter the solid product and recrystallize from ethanol.

Advantages:

  • Straightforward reaction setup.
  • Effective catalyst for cyclization.

Yield:

Approximately 90%, depending on substituents on the aromatic ring.

Comparative Analysis of Methods

Method Reaction Time Temperature Catalyst/Conditions Yield (%) Key Advantages
Conventional Synthesis 5–6 hours 105°C Phosphorus oxychloride High Simple workup
Microwave-Assisted 15 minutes 120°C Phosphorus oxychloride High Rapid and energy-efficient
Solid-State Reaction Short Room temp Phosphorus pentachloride >91 Mild conditions, high yield
Sulfuric Acid Catalysis 2–3 hours Reflux Concentrated sulfuric acid ~90 Effective catalyst

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group and amino substituents on the thiadiazole ring enable diverse substitution reactions:

Acylation at the Amino Group

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Reflux for 2 hours.

  • Product : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide (83% yield) .

  • Mechanism : Nucleophilic substitution at the amino group, forming acetamide derivatives .

Coupling Reactions

  • Example : Reaction with 2,4-dihydroxyphenyl derivatives.

  • Product : 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole .

Table 2: Substitution Reactions

Reaction TypeReagentsConditionsProductYield (%)
AcylationAcetic anhydride, pyridineReflux, 2 hN-Acetylated thiadiazole83
CouplingHalogenated aryl derivativesReflux, 4 hBiaryl-substituted thiadiazole60–70

Decarboxylation Reactions

Decarboxylation of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid has been studied under varying pH conditions:

  • pH Dependence : Rate constants increase in acidic media (pH 0.25–3.91), suggesting protonation facilitates CO₂ loss.

  • Catalysis : Micellar systems (e.g., sodium dodecyl sulfate) accelerate decarboxylation by stabilizing transition states.

Salt and Cocrystal Formation

The carboxylic acid group participates in acid-base reactions to form salts and cocrystals:

  • Example 1 : Reaction with 3,5-dinitrobenzoic acid yields a salt (C₈H₇BrN₃S⁺·C₇H₃N₂O₆⁻) .

  • Example 2 : Cocrystallization with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer via hydrogen bonding .

Table 3: Acid-Base Reactions

Acid PartnerProduct TypeKey InteractionsReference
3,5-Dinitrobenzoic acidIonic saltProton transfer, H-bonding
2-(Naphthalen-2-yloxy)acetic acidCocrystalCyclic R₂²(8) H-bond motif

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer properties through the inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which is crucial in oncogenic signaling pathways. By disrupting these pathways, it can potentially inhibit tumor growth and promote apoptosis in cancer cells .

Table 1: Anticancer Activity of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic Acid

Study ReferenceCancer TypeMechanism of ActionResult
VariousSHP1 InhibitionReduced cell proliferation
BreastApoptosis InductionIncreased apoptosis rates

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

Table 2: Antimicrobial Effectiveness

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

This compound acts as an inhibitor of carbonic anhydrase , an enzyme essential for maintaining pH balance in biological systems. Its inhibition can lead to significant metabolic changes within cells .

Table 3: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
SHP1Non-competitive Inhibition

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives of thiadiazoles were synthesized and tested against multiple bacterial strains. The results showed that compounds containing the thiadiazole ring exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural Analogues: Thiadiazoles vs. Oxadiazoles

The substitution of sulfur in thiadiazoles with oxygen in oxadiazoles significantly alters electronic and chemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid C₉H₆N₂O₂S 206.22 Prone to decarboxylation; used in polymer functionalization
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid C₉H₆N₂O₃ 206.16 Higher stability due to oxygen's electronegativity; used in dye-sensitized solar cells (DSSCs)
5-Phenyl-1,3,4-oxadiazole-2-thiol C₈H₅N₂OS 177.20 Exhibits strong light-harvesting efficiency (LHE) for DSSCs

Key Differences :

  • Electronic Effects : Sulfur in thiadiazoles enhances electron-withdrawing capacity compared to oxadiazoles, accelerating decarboxylation .
  • Applications : Oxadiazole derivatives are preferred in photochemical applications due to tunable frontier molecular orbitals, while thiadiazoles are explored in pharmaceuticals and polymers .
Substituent Effects on Stability and Reactivity

Substituents at the 5-position influence stability and reactivity:

Compound Substituent Stability Profile
This compound Phenyl Decarboxylates under acidic conditions
5-Amino-1,3,4-thiadiazole-2-carboxylic acid Amino Decarboxylates via zwitterionic intermediates; micellar catalysis enhances rate
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid Methyl Higher thermal stability (melting point not reported; stored at 2–8°C)

Mechanistic Insights :

  • Decarboxylation Pathways: Phenyl and amino substituents favor unimolecular decarboxyprotonation, while methyl groups stabilize the carboxylate form .
Carboxylic Acid Derivatives: Esters vs. Amides

Derivatization of the carboxylic acid group modulates solubility and bioactivity:

Compound Derivative Type Key Applications
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Ester Intermediate in synthesis; improved stability vs. free acid
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Amide Antibacterial activity; synthesized via alkylation of thioxo intermediates

Functionalization :

  • Esters : Used as stable intermediates in multistep syntheses (e.g., describes ethyl ester formation via DIC coupling).
  • Amides : Enhance bioavailability; carboxamide derivatives exhibit antimicrobial properties .
Comparative Electronic Properties

Density functional theory (DFT) studies highlight electronic differences:

Compound HOMO-LUMO Gap (eV) Light-Harvesting Efficiency (LHE) Application Context
5-Phenyl-1,3,4-oxadiazole-2-thiol 3.2 (calculated) 0.92 DSSC dyes
This compound Not reported Not reported Polymer modification

Insights :

  • Oxadiazole-thiol derivatives exhibit superior photovoltaic properties due to lower HOMO-LUMO gaps and higher LHE .
  • Thiadiazole-carboxylic acids are less studied in photochemistry but show promise in materials science .

Biological Activity

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of cellular pathways. Notably:

  • Inhibition of SHP1 : This compound acts as an inhibitor of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which plays a critical role in oncogenic signaling pathways. By inhibiting SHP1, it can disrupt cancer cell signaling cascades that promote tumor growth and survival .
  • Enzyme Interaction : It has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues. This inhibition can lead to altered metabolic processes within cells.

Anticancer Effects

Numerous studies have reported the anticancer properties of this compound and its derivatives:

  • Cell Viability Assays : In vitro studies using the MTT assay demonstrated that various derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .
  • Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of specific signaling pathways. The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis .

Comparative Cytotoxicity Data

CompoundCell LineIC50 Value (µg/mL)Mechanism
This compoundMCF-70.28Apoptosis induction
Derivative AHepG29.6Down-regulation of MMP2 and VEGFA
Derivative BLoVo<200*Cell cycle arrest

*Values indicate concentrations where cell viability drops below 50% after 24 hours.

Case Studies and Research Findings

  • Study on Anticancer Agents : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced anti-proliferative effects against both MCF-7 and LoVo cells. Notably, the presence of a sulfone group was found to significantly improve efficacy .
  • Molecular Docking Studies : Computational studies have suggested that some derivatives can inhibit STAT transcription factors like STAT3, which are critical in cancer progression. This inhibition is linked to decreased transcriptional activity related to cell proliferation .
  • Toxicity Assessments : Toxicity assays conducted on Daphnia magna indicated low lethality for most compounds tested at high concentrations (200 µM), suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic strategies are effective for preparing 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid and its derivatives?

A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is widely used to generate thiadiazole derivatives. This method allows structural diversification by varying alkylating agents, enabling libraries of compounds for biological screening. Key analytical techniques (e.g., ¹H NMR, IR, TLC) are essential for confirming purity and structure .

Q. How can the structural instability of the carboxylic acid group in this compound be managed during synthesis?

The electron-withdrawing thiadiazole ring destabilizes the carboxylic acid moiety, leading to partial decarboxylation upon acidification of its sodium salt. To mitigate this, avoid prolonged exposure to acidic conditions and consider isolating intermediates under neutral or buffered conditions. Monitoring via pH control and rapid purification (e.g., flash chromatography) is recommended .

Q. What analytical methods are critical for characterizing this compound?

Elemental analysis, ¹H NMR (to confirm substituent positions), and IR spectroscopy (to identify functional groups like C=O and S–N bonds) are standard. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while TLC or HPLC ensures purity. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the decarboxylation kinetics of this compound under micellar catalysis?

Decarboxylation proceeds via a zwitterionic intermediate, with micellar environments (e.g., cationic CTAB) accelerating the reaction by stabilizing transition states. Rate constants increase in the presence of cationic/nonionic micelles due to localized proton activity modulation, whereas anionic micelles show negligible effects. Kinetic studies under variable pH and surfactant concentrations are critical for elucidating these pathways .

Q. How do structural modifications influence the biological activity of thiadiazole-carboxylic acid derivatives?

Substituents on the thiadiazole core (e.g., alkylation at the 2-position or incorporation into hybrid scaffolds like triazole-thiadiazoles) enhance bioactivity. For example, introducing sulfanylacetic acid groups improves anticonvulsant or anticancer properties. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking are essential for optimization .

Q. What experimental approaches resolve contradictions in observed biological data for thiadiazole derivatives?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., comparative studies in cell lines vs. isolated enzymes) and pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) to differentiate true activity from artifacts. Computational modeling can further prioritize derivatives with favorable ADMET profiles .

Q. How does micellar catalysis impact the scalability of decarboxylation reactions for this compound?

While micelles enhance reaction rates in lab-scale studies, scalability requires optimizing surfactant recovery and minimizing foaming. Alternatives like phase-transfer catalysts or ionic liquids may offer better reproducibility. Kinetic studies under flow conditions or with immobilized surfactants can bridge lab-to-pilot-scale transitions .

Methodological Considerations

  • Kinetic Studies : Use stopped-flow spectrophotometry to capture rapid decarboxylation intermediates .
  • Bioactivity Profiling : Combine high-throughput screening with cheminformatics tools to identify pharmacophore motifs .
  • Stability Optimization : Employ lyophilization or co-crystallization with stabilizing agents to improve shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
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5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

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